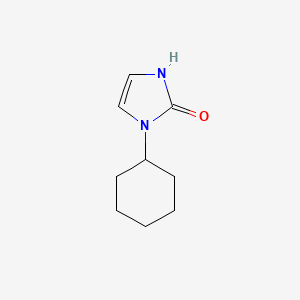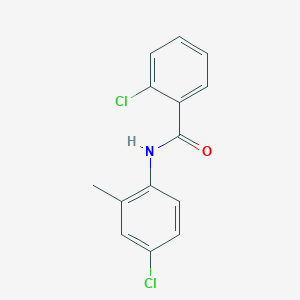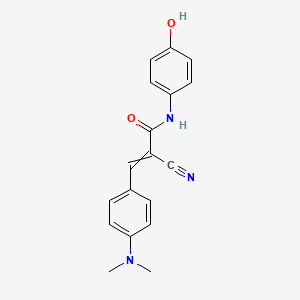![molecular formula C13H15NO2S B1634257 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1634257.png)
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a benzyl group, a sulfanylidene group, and an oxazolidinone ring
Preparation Methods
The synthesis of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be achieved through several synthetic routes. One common method involves the reaction of a benzyl-substituted oxazolidinone with a thioketone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
Chemical Reactions Analysis
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfanylidene group can be converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can target the oxazolidinone ring, leading to the formation of amines or alcohols. Substitution reactions can occur at the benzyl group, allowing for the introduction of different functional groups using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial ribosomal RNA, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with other cellular targets, such as DNA or proteins, to exert its effects.
Comparison with Similar Compounds
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one and 1-[(4R)-4-benzyl-2-oxazolidin-3-yl]propan-1-one These compounds share similar structural features but differ in the configuration of the chiral center or the presence of different functional groups
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
RMIDPJIHKSUBCO-LLVKDONJSA-N |
SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)
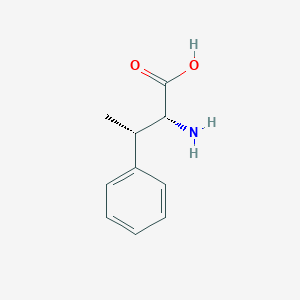
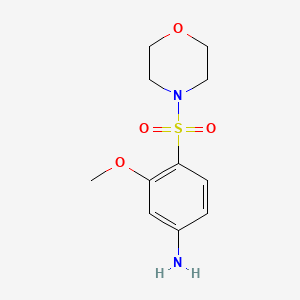
![2-[(4-Iodophenyl)hydrazono]-malononitrile](/img/structure/B1634191.png)
![[4-[4-[C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B1634192.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)

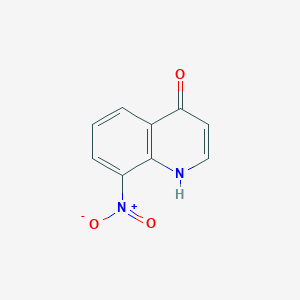
![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)
